3-Chloroindolizine-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroindolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-5-6(9(12)13)7-3-1-2-4-11(7)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODOFRCXRBFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Chloroindolizine 1 Carboxylic Acid and Analogues
Methodologies for Indolizine (B1195054) Ring System Construction
The construction of the core indolizine heterocycle is the foundational step in the synthesis of its derivatives. Common strategies typically involve the formation of the five-membered ring onto a pre-existing pyridine (B92270) precursor. chim.it
Cyclization Reactions and Precursor Chemistry
Two of the most versatile and widely employed methods for constructing the indolizine skeleton are the Tschitschibabin (also spelled Chichibabin) reaction and the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides. chim.itd-nb.info
The Tschitschibabin reaction involves the base-mediated cyclization of a pyridinium salt bearing an activated methylene (B1212753) group at the 1-position. acs.orgbeilstein-journals.org Typically, this involves reacting a pyridine derivative (like picoline) with an α-halocarbonyl compound to form a quaternary pyridinium salt. d-nb.info Subsequent treatment with a base, such as sodium bicarbonate or potassium carbonate, promotes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring. beilstein-journals.org This method is one of the simplest and most efficient routes for indolizine synthesis. d-nb.info
The 1,3-dipolar cycloaddition pathway utilizes pyridinium ylides as 1,3-dipoles, which react with various dipolarophiles, such as electron-deficient alkenes or alkynes. chim.itacs.orgresearchgate.net The pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base like triethylamine. mdpi.com When alkynes are used as dipolarophiles, the reaction directly yields the aromatic indolizine. chim.it If an alkene is used, the initial product is a tetrahydroindolizine, which must be subsequently oxidized to achieve the fully aromatic system. rsc.orgjlu.edu.cn This method offers great flexibility in introducing substituents at the C1, C2, and C3 positions based on the choice of ylide and dipolarophile. chim.it
| Method | Pyridine Precursor | Reactant | Conditions | Product (Indolizine Analogue) | Yield | Ref. |
| Tschitschibabin | 2-Methylpyridine | 4-Bromoacetyl-3-phenylsydnone | K₂CO₃, Acetone, reflux | 2-(4-(3-phenylsydnonyl))-indolizine | 86% | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Pyridinium-1-yl(phenyl)methanone | Ethyl propiolate | Et₃N, CH₂Cl₂, rt | Ethyl 3-benzoylindolizine-1-carboxylate | - | mdpi.com |
| 1,3-Dipolar Cycloaddition | Pyridinium salt | Chalcone | CrO₃/Et₃N | 3-Acetyl-2-phenyl-indolizine | 37% | researchgate.net |
Strategies for Introduction of Halogen Substituents on the Indolizine Core
The introduction of a chlorine atom onto the indolizine nucleus is typically achieved through electrophilic halogenation. The electron-rich nature of the five-membered ring makes it susceptible to attack by electrophiles, with reactivity generally highest at the C3 position, followed by the C1 position. researchgate.net This inherent regioselectivity allows for the targeted introduction of substituents.
For the synthesis of a 3-chloroindolizine (B3192548) derivative, a direct chlorination approach using a suitable electrophilic chlorine source is employed. N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds under mild conditions. ucla.educommonorganicchemistry.comorganic-chemistry.orgisca.me The reaction proceeds via an electrophilic aromatic substitution mechanism where the indolizine ring acts as the nucleophile, attacking the electrophilic chlorine atom of NCS. researchgate.net The reaction can be performed in various organic solvents, and for less reactive systems, acid catalysis may be employed to enhance the electrophilicity of the chlorinating agent. commonorganicchemistry.comorganic-chemistry.org Given the high nucleophilicity of the C3 position of the indolizine ring, this method provides a direct and regioselective route to 3-chloroindolizine precursors. nih.gov
Targeted Carboxylation Approaches at the C1 Position of Indolizines
Introducing a carboxylic acid group at the C1 position requires a different set of strategies, as this position is generally less reactive to electrophiles than C3. Therefore, methods often involve the introduction of a precursor functional group at C1 that can be subsequently converted to a carboxylic acid, or the use of organometallic intermediates to direct carboxylation to the desired position.
Carbonylation Reactions for Carboxylic Acid Formation
Palladium-catalyzed carbonylation reactions represent a powerful modern technique for the synthesis of carboxylic acids and their derivatives. nih.gov This approach is particularly useful for converting aryl or vinyl halides into the corresponding carboxylic acids. In the context of synthesizing 3-chloroindolizine-1-carboxylic acid, this strategy would begin with a 1-halo-3-chloroindolizine precursor, such as 1-bromo-3-chloroindolizine.
The catalytic cycle typically involves the oxidative addition of the C-X bond of the halo-indolizine to a palladium(0) complex. This is followed by the insertion of a molecule of carbon monoxide (CO) into the resulting carbon-palladium bond to form an acyl-palladium intermediate. nih.gov Subsequent cleavage of this intermediate, often by water or a hydroxide (B78521) source, releases the carboxylic acid product and regenerates the active palladium(0) catalyst. This method has been successfully applied to the synthesis of various indolizine derivatives. semanticscholar.orgnih.gov
| Substrate | Catalyst / Reagents | Conditions | Product | Yield | Ref. |
| Propargyl pyridine, Iodobenzene | Pd(OAc)₂, PPh₃, K₂CO₃ | CO (20 psi), Dioxane, 100 °C | 2-Benzoylindolizine | 92% | nih.gov |
| 2-Bromopyridine, Imine, Alkyne | Pd₂(dba)₃, Xantphos | CO, Toluene, 80 °C | Polysubstituted Indolizine | 76% | semanticscholar.org |
| Propargylic Pyridine | Pd₂(dba)₃ or Pd/C, O₂ | CO (3 bar), rt | Indolizine derivative | - | nih.gov |
Grignard Reagent Carboxylation Pathways
A classic and highly reliable method for converting organic halides into carboxylic acids is through the formation and subsequent carboxylation of a Grignard reagent. libretexts.orgyoutube.com This pathway involves two principal steps.
First, a 1-halo-3-chloroindolizine is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding indolizine-1-magnesium halide. utexas.eduwikipedia.orgmasterorganicchemistry.com This reaction transforms the electrophilic carbon of the C-X bond into a highly nucleophilic carbon in the C-Mg bond. utexas.edu
In the second step, the pre-formed Grignard reagent is exposed to carbon dioxide, which acts as the electrophile. libretexts.org Solid carbon dioxide (dry ice) is a convenient source. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. youtube.com Finally, acidic workup with a strong aqueous acid (e.g., HCl) protonates the carboxylate to yield the desired this compound. libretexts.org It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic species. utexas.edu
Nitrile Hydrolysis Routes to Carboxylic Acids
An alternative two-step approach to the C1-carboxylic acid involves the introduction and subsequent hydrolysis of a nitrile (-C≡N) group. The nitrile group is at the same oxidation state as a carboxylic acid, making its hydrolysis a direct conversion without any change in oxidation state. libretexts.org
The first step requires the installation of a nitrile at the C1 position of the 3-chloroindolizine core. This can be accomplished through nucleophilic substitution of a 1-halo-3-chloroindolizine with a cyanide salt, such as copper(I) cyanide, in a reaction analogous to the Rosenmund-von Braun reaction. The resulting 3-chloroindolizine-1-carbonitrile can then be isolated.
The second step is the hydrolysis of the nitrile group. This transformation can be carried out under either acidic or basic conditions, typically by heating the nitrile under reflux with a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH). mnstate.edu Acid-catalyzed hydrolysis directly yields the carboxylic acid and an ammonium (B1175870) salt. Base-catalyzed hydrolysis initially produces a carboxylate salt, which must then be acidified in a separate workup step to liberate the free carboxylic acid.
Post-Synthetic Functionalization of this compound
The synthetic utility of this compound extends beyond its initial synthesis. Its structure incorporates two key functional groups—a carboxylic acid at the C-1 position and a chloro substituent at the C-3 position—both of which are amenable to a variety of post-synthetic modifications. This allows for the diversification of the core indolizine scaffold, enabling the generation of a library of analogues with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.
Chemical Transformations of the Carboxylic Acid Group
The carboxylic acid moiety at the C-1 position of the indolizine ring is a versatile handle for derivatization. Standard organic transformations can be employed to convert it into other functional groups, such as esters and amides, thereby modulating the compound's polarity, solubility, and interaction with biological targets.
Esterification
One of the most fundamental transformations of a carboxylic acid is its conversion to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method to achieve this. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically uses an excess of the alcohol to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com
A general scheme for the esterification of this compound is as follows:
Reactants : this compound, an alcohol (R-OH)
Reagents : Acid catalyst (e.g., H₂SO₄, TsOH)
Product : Alkyl 3-chloroindolizine-1-carboxylate
The table below illustrates the potential ester products from reactions with various simple alcohols.
| Starting Material | Alcohol (R-OH) | Product Name |
| This compound | Methanol | Methyl 3-chloroindolizine-1-carboxylate |
| This compound | Ethanol | Ethyl 3-chloroindolizine-1-carboxylate |
| This compound | Isopropanol | Isopropyl 3-chloroindolizine-1-carboxylate |
| This compound | Benzyl alcohol | Benzyl 3-chloroindolizine-1-carboxylate |
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid of the title compound can be readily coupled with a wide range of primary and secondary amines. Direct reaction between a carboxylic acid and an amine is typically inefficient due to the formation of an unreactive ammonium-carboxylate salt. fishersci.co.uk Therefore, coupling reagents are employed to activate the carboxylic acid. nih.gov
Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uknih.gov
A general scheme for the amide coupling reaction is:
Reactants : this compound, an amine (R₁R₂NH)
Reagents : Coupling agent (e.g., EDC, HATU), optional additive (e.g., HOBt), and a non-nucleophilic base (e.g., DIPEA)
Product : N-substituted 3-chloroindolizine-1-carboxamide
The following table presents potential amide products derived from various amines.
| Starting Material | Amine (R₁R₂NH) | Product Name |
| This compound | Ammonia | 3-Chloroindolizine-1-carboxamide |
| This compound | Methylamine | N-Methyl-3-chloroindolizine-1-carboxamide |
| This compound | Aniline | N-Phenyl-3-chloroindolizine-1-carboxamide |
| This compound | Morpholine | (3-Chloroindolizin-1-yl)(morpholino)methanone |
Modifications and Reactions of the Chloro-Substituent on the Indolizine Core
The chloro group at the C-3 position of the indolizine ring serves as a valuable leaving group for various substitution and cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The indolizine nucleus is known to be electron-rich, particularly at the C-3 position, which influences the reactivity of the chloro substituent.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems. The chloro group on the indolizine core is a suitable electrophile for several such transformations.
Suzuki-Miyaura Coupling : This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. youtube.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.orgharvard.edu This strategy allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C-3 position.
General Conditions : Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand (e.g., SPhos, P(t-Bu)₃), and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgnih.gov
| Electrophile | Boronic Acid (Ar-B(OH)₂) | Potential Product |
| This compound | Phenylboronic acid | 3-Phenylindolizine-1-carboxylic acid |
| This compound | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)indolizine-1-carboxylic acid |
| This compound | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)indolizine-1-carboxylic acid |
| This compound | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)indolizine-1-carboxylic acid |
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgacsgcipr.org It has become a vital tool for synthesizing arylamines. organic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org
General Conditions : Primary/secondary amine, Pd catalyst, a sterically hindered phosphine (B1218219) ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). wikipedia.orgacsgcipr.org
| Electrophile | Amine | Potential Product |
| This compound | Aniline | 3-(Phenylamino)indolizine-1-carboxylic acid |
| This compound | Morpholine | 3-Morpholinoindolizine-1-carboxylic acid |
| This compound | Benzylamine | 3-(Benzylamino)indolizine-1-carboxylic acid |
| This compound | Diethylamine | 3-(Diethylamino)indolizine-1-carboxylic acid |
Nucleophilic Aromatic Substitution (SₙAr)
Direct displacement of the chloro group via a nucleophilic aromatic substitution (SₙAr) mechanism is another potential avenue for functionalization. fishersci.se This reaction typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The viability of SₙAr reactions on heteroaromatic systems is highly dependent on the electronic properties of the ring. While the indolizine ring itself is electron-rich, the presence of the carboxylic acid group at C-1 may provide some electron-withdrawing character to facilitate nucleophilic attack at the C-3 position. This pathway might require strong nucleophiles and potentially elevated temperatures. fishersci.se
| Nucleophile | Potential Product |
| Sodium methoxide (B1231860) (NaOMe) | 3-Methoxyindolizine-1-carboxylic acid |
| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)indolizine-1-carboxylic acid |
| Potassium cyanide (KCN) | 3-Cyanoindolizine-1-carboxylic acid |
Elucidation of Reaction Mechanisms and Transformation Pathways of 3 Chloroindolizine 1 Carboxylic Acid
Nucleophilic Acyl Substitution Mechanisms involving the C1-Carboxyl Group
The carboxylic acid group at the C1 position is a versatile functional handle that readily undergoes nucleophilic acyl substitution. jackwestin.commasterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.edukhanacademy.org Subsequent elimination of the hydroxyl group, often facilitated by activation, results in the formation of various carboxylic acid derivatives. vanderbilt.eduuomustansiriyah.edu.iq The general mechanism proceeds in two main stages: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. vanderbilt.edu
Esterification of 3-Chloroindolizine-1-carboxylic acid can be achieved via processes such as the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org The mechanism is reversible and involves several key steps. masterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgyoutube.com The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com A proton transfer follows, converting one of the hydroxyl groups into a better leaving group (water). masterorganicchemistry.combyjus.com Finally, the elimination of water and subsequent deprotonation of the resulting ester yields the final product. masterorganicchemistry.comyoutube.com The reaction's equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.commnstate.edu
| Reactant Alcohol | Expected Ester Product | Chemical Formula of Product |
|---|---|---|
| Methanol | Methyl 3-chloroindolizine-1-carboxylate | C₁₀H₈ClNO₂ |
| Ethanol | Ethyl 3-chloroindolizine-1-carboxylate | C₁₁H₁₀ClNO₂ |
| Propan-1-ol | Propyl 3-chloroindolizine-1-carboxylate | C₁₂H₁₂ClNO₂ |
| Butan-1-ol | Butyl 3-chloroindolizine-1-carboxylate | C₁₃H₁₄ClNO₂ |
The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient. This is because amines are basic and tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.orgkhanacademy.org To facilitate amide formation from this compound, the carboxyl group must first be activated.
One common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org In this process, the carboxylic acid adds to the DCC molecule, converting the hydroxyl group into a good leaving group. libretexts.orgkhanacademy.org The amine then acts as a nucleophile, attacking the activated carbonyl carbon in a nucleophilic acyl substitution reaction to form the amide. libretexts.orgkhanacademy.org
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to yield the corresponding amide. youtube.comkhanacademy.org In this pathway, two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the hydrochloric acid (HCl) byproduct. pressbooks.pub
| Reactant Amine | Expected Amide Product | Chemical Formula of Product |
|---|---|---|
| Ammonia | 3-Chloroindolizine-1-carboxamide | C₉H₇ClN₂O |
| Methylamine | 3-Chloro-N-methylindolizine-1-carboxamide | C₁₀H₉ClN₂O |
| Dimethylamine | 3-Chloro-N,N-dimethylindolizine-1-carboxamide | C₁₁H₁₁ClN₂O |
| Aniline | 3-Chloro-N-phenylindolizine-1-carboxamide | C₁₅H₁₁ClN₂O |
Acyl halides are among the most reactive carboxylic acid derivatives and serve as important intermediates for the synthesis of esters, amides, and anhydrides. vanderbilt.eduuomustansiriyah.edu.iqpressbooks.pub this compound can be converted into its corresponding acyl chloride, 3-chloroindolizine-1-carbonyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgorgoreview.com
When using thionyl chloride, the reaction mechanism involves a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, which, after a series of steps, converts the hydroxyl into an acyl chlorosulfite intermediate—a much better leaving group. libretexts.orgkhanacademy.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the acyl chloride. libretexts.orgorgoreview.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion. khanacademy.org
The carboxyl group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Complete reduction to a primary alcohol, (3-chloroindolizin-1-yl)methanol, is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition. The hydride from LiAlH₄ first displaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by another equivalent of hydride to an alkoxide, which is then protonated during workup to give the primary alcohol. libretexts.org
Partial reduction to the corresponding aldehyde, 3-chloroindolizine-1-carbaldehyde, is more challenging as the intermediate aldehyde is highly susceptible to overreduction. libretexts.org However, specialized and less reactive hydride reagents can sometimes be employed to stop the reaction at the aldehyde stage. researchgate.netorganic-chemistry.org Another approach involves converting the carboxylic acid to a derivative like an acid chloride or ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAH) for esters, often at low temperatures to prevent further reduction. libretexts.org
Electrophilic and Nucleophilic Reactivity of the Chloroindolizine Core
The indolizine (B1195054) ring is an aromatic, π-excessive heterocyclic system, making it susceptible to electrophilic attack. nih.gov Its reactivity is influenced by the substituents present on the ring.
The chemistry of indolizines is largely characterized by electrophilic substitution reactions, which predominantly occur at the C-3 position of the five-membered ring due to its highest electron density. nih.gov However, substitution at the C-1 position can also occur, particularly under strongly acidic conditions. chim.it
In the case of this compound, the ring is substituted with two electron-withdrawing groups: a chloro group at the C-3 position and a carboxylic acid group at the C-1 position. Both of these groups deactivate the indolizine ring towards electrophilic attack compared to the unsubstituted parent heterocycle. The chloro group is deactivating due to its inductive effect but can direct incoming electrophiles to ortho and para positions. The carboxylic acid group is a meta-directing deactivator. Considering these effects, any further electrophilic substitution would be significantly more difficult than on unsubstituted indolizine and would likely be directed to the pyridine (B92270) ring (positions C-5 to C-8), which is less deactivated than the pyrrole (B145914) moiety.
Nucleophilic aromatic substitution, such as the displacement of the C-3 chloro group, is also a possible transformation. While electron-rich aromatic systems like indolizine are generally resistant to nucleophilic attack, the presence of the electron-withdrawing carboxyl group could potentially facilitate such reactions under appropriate conditions with strong nucleophiles.
Cross-Coupling Strategies for Halogen Replacement
The chlorine atom at the C-3 position of this compound serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the reactivity of aryl chlorides is generally lower than that of the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the efficient coupling of these less reactive electrophiles.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the formation of C-C bonds. For this compound, this reaction would involve a palladium catalyst to couple the C-3 position with an aryl, heteroaryl, or vinyl boronic acid or ester. The catalytic cycle, as illustrated in numerous studies, commences with the oxidative addition of the C-Cl bond to a palladium(0) complex. This is often the rate-limiting step for aryl chlorides and typically requires elevated temperatures and specialized ligands. Subsequent transmetalation with the organoboron species, facilitated by a base, and reductive elimination from the resulting diorganopalladium(II) complex yields the 3-substituted indolizine-1-carboxylic acid and regenerates the active palladium(0) catalyst.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-Arylindolizine-1-carboxylic acid |
| Vinylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 3-Vinylindolizine-1-carboxylic acid |
| Heteroarylboronic ester | Pd(PPh₃)₄ | Na₂CO₃ | DME | 3-Heteroarylindolizine-1-carboxylic acid |
Heck Coupling:
The Heck reaction provides a method for the vinylation of aryl halides. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with an alkene. The mechanism proceeds through oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the 3-alkenylindolizine-1-carboxylic acid product and a hydridopalladium complex, which upon reductive elimination with a base, regenerates the active catalyst. The regioselectivity of the alkene insertion and the geometry of the resulting double bond are key aspects of this transformation.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. For this compound, this would lead to the synthesis of 3-alkynylindolizine-1-carboxylic acids. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the C-Cl bond. Subsequent reductive elimination affords the desired product. The presence of the carboxylic acid at the C-1 position might influence the reaction conditions required, potentially through coordination with the metal catalysts.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a variety of primary and secondary amines at the C-3 position of the indolizine core. The mechanism involves the oxidative addition of the C-Cl bond to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the 3-aminoindolizine-1-carboxylic acid and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction with aryl chlorides.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 3-Alkenylindolizine-1-carboxylic acid |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-Alkynylindolizine-1-carboxylic acid |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 3-Aminoindolizine-1-carboxylic acid |
Intramolecular Rearrangements and Cycloaddition Reactions of the Compound
The delocalized 10π-electron system of the indolizine ring imparts it with aromatic character, yet it can also participate in various pericyclic reactions, including cycloadditions. The presence of substituents can significantly influence the feasibility and outcome of these reactions.
[8π+2π] Cycloaddition:
Indolizines are known to undergo [8π+2π] cycloaddition reactions with electron-deficient alkynes, leading to the formation of cycl[3.2.2]azine derivatives. In this reaction, the indolizine acts as the 8π component. The presence of a leaving group, such as the chloro substituent at the C-3 position of this compound, is reported to facilitate these cycloadditions. The reaction is believed to proceed through a concerted mechanism, although stepwise pathways involving zwitterionic intermediates have also been proposed. The reaction with an alkyne would initially form a dihydrocyclazine intermediate, which would then undergo elimination of hydrogen chloride to afford the aromatic cyclazine product. The carboxylic acid group at the C-1 position may influence the electronic properties of the indolizine system and thus affect its reactivity in this cycloaddition.
Intramolecular Rearrangements:
While specific intramolecular rearrangements of this compound are not extensively documented in the literature, substituted indolizines can, under certain conditions (e.g., thermal or photochemical), undergo rearrangements. These could potentially involve sigmatropic shifts or electrocyclic reactions, leading to isomeric structures. For instance, a substituent at the C-3 position could potentially migrate to other positions on the ring, although such processes would likely require significant energy input and may not be synthetically useful. Further research is needed to explore the potential for intramolecular rearrangements of this specific compound.
| Reaction Type | Reactant | Conditions | Product |
| [8π+2π] Cycloaddition | Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1-chloro-4-carboxycycl[3.2.2]azine-2,3-dicarboxylate |
Computational Chemistry and Theoretical Investigations of 3 Chloroindolizine 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of heterocyclic compounds due to its favorable balance of computational cost and accuracy. DFT studies on 3-chloroindolizine-1-carboxylic acid would typically commence with geometry optimization to determine the molecule's most stable three-dimensional structure. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate key geometric parameters, including bond lengths and angles.
These calculations would reveal the extent of bond localization within the bicyclic system and how the substituents perturb the geometry of the parent indolizine (B1195054) ring. For instance, the C3-Cl bond length and the geometry of the C1-carboxylic acid group are critical parameters that influence intermolecular interactions. Furthermore, DFT is used to compute thermodynamic properties, providing data on the molecule's stability. In studies of related heterocyclic systems, DFT has been successfully used to evaluate reactivity and electrostatic surface potential.
Table 1: Representative Calculated Geometric and Energy Parameters for this compound (Hypothetical Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value |
| Total Energy (Hartree) | -1052.456 |
| C1-C(OOH) Bond Length (Å) | 1.485 |
| C3-Cl Bond Length (Å) | 1.742 |
| C=O Bond Length (Å) | 1.215 |
| O-H Bond Length (Å) | 0.971 |
| C1-C2-C3 Bond Angle (°) | 108.5 |
| Dipole Moment (Debye) | 3.15 |
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO would likely be distributed across the π-system of the indolizine core, particularly the five-membered pyrrole (B145914) moiety. In contrast, the LUMO is expected to be localized more on the six-membered ring and the electron-withdrawing carboxylic acid group. This distribution dictates the most probable sites for electrophilic and nucleophilic attack.
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps in identifying polar regions of the molecule and potential sites for electrostatic interactions. The chlorine atom and the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges, while the adjacent carbon atoms and the acidic proton would be electropositive.
Table 2: Hypothetical Frontier Orbital Energies and Mulliken Charges for Selected Atoms Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value |
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -2.40 |
| HOMO-LUMO Gap (eV) | 4.45 |
| Mulliken Charge on Cl (e) | -0.18 |
| Mulliken Charge on C(OOH) (e) | +0.45 |
| Mulliken Charge on Carbonyl O (e) | -0.52 |
| Mulliken Charge on Hydroxyl O (e) | -0.60 |
| Mulliken Charge on Hydroxyl H (e) | +0.41 |
Conformational Analysis and Energetic Landscapes
The presence of the rotatable carboxylic acid group at the C1 position introduces conformational flexibility to this compound. The orientation of the -COOH group relative to the indolizine ring can significantly impact the molecule's properties, including its ability to form intermolecular hydrogen bonds in a crystal lattice or at a biological target site.
Computational methods are used to explore the potential energy surface associated with the rotation around the C1-C(OOH) single bond. By systematically rotating the dihedral angle and calculating the energy at each step, an energetic landscape can be constructed. This analysis identifies the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. It is generally observed in carboxylic acids that a syn conformation (where the hydroxyl hydrogen is oriented toward the carbonyl oxygen) is energetically preferred in the gas phase, though solvent effects can alter this preference. For this compound, steric interactions between the carboxylic acid group and the adjacent C2-H and C8-H bonds would also play a crucial role in determining the most stable conformations.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic substitution at the chloro-substituted position, or reactions involving the carboxylic acid moiety (e.g., esterification or amidation).
By mapping the reaction pathway, locating transition state structures, and calculating activation energies, chemists can gain a detailed understanding of reaction feasibility and selectivity. For example, DFT calculations could be used to model the nitration of the indolizine ring. These calculations would help determine whether the electrophile (NO₂⁺) preferentially attacks the five-membered or six-membered ring, and which specific position is most reactive, by comparing the activation barriers for each potential pathway. Such computational insights are vital for planning and optimizing synthetic routes.
Prediction of Spectroscopic Parameters from Theoretical Models
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. Theoretical models allow for the simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Vibrational frequency calculations using DFT can predict the positions and intensities of IR and Raman bands. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. This allows for the confident assignment of specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid, the C-Cl stretching, and the O-H stretching vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical prediction of chemical shifts is invaluable for assigning complex spectra and confirming the proposed molecular structure. Comparing the calculated spectra of different possible isomers or conformers with experimental results can provide definitive structural evidence.
Table 3: Representative Comparison of Hypothetical Calculated and Expected Experimental IR Frequencies Calculated at B3LYP/6-311++G(d,p) level, with a scaling factor of 0.967.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3450 | ~3300-2500 (broad) |
| C-H Stretch (Aromatic) | 3080 | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | 1725 | ~1710 |
| C=C/C=N Stretch (Ring) | 1610 | ~1600 |
| C-Cl Stretch | 750 | ~750 |
Based on the available search results, it is not possible to generate a detailed scientific article focusing solely on the advanced spectroscopic characterization of "this compound." The search did not yield any specific experimental data such as NMR chemical shifts, IR or Raman vibrational frequencies, or mass spectrometry fragmentation patterns for this particular compound.
The provided search results offer general principles and examples of spectroscopic techniques applied to other carboxylic acids and heterocyclic compounds. However, per the user's strict instructions, information from other molecules cannot be used to describe "this compound."
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloroindolizine 1 Carboxylic Acid
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For 3-Chloroindolizine-1-carboxylic acid, HRMS provides its exact mass, allowing for the confirmation of its molecular formula, C9H6ClNO2.
The analysis, typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision. nih.gov The calculated monoisotopic mass for C9H6³⁵ClNO2 is 195.0087 Da. An HRMS experiment would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, confirming the elemental formula and ruling out other possibilities.
Furthermore, the isotopic pattern is a key diagnostic feature. The presence of a chlorine atom results in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%). Therefore, the mass spectrum would exhibit two major peaks for the molecular ion: one for the molecule containing ³⁵Cl and a second, about one-third the intensity, at approximately 2 Da higher for the molecule containing ³⁷Cl.
| Parameter | Expected Value / Observation |
|---|---|
| Molecular Formula | C₉H₆ClNO₂ |
| Calculated Monoisotopic Mass ([M] with ³⁵Cl) | 195.0087 Da |
| Calculated Monoisotopic Mass ([M+2] with ³⁷Cl) | 196.9996 Da |
| Expected Ion (Positive Mode) | [C₉H₆ClNO₂ + H]⁺, m/z 196.0160 |
| Expected Ion (Negative Mode) | [C₉H₆ClNO₂ - H]⁻, m/z 194.0014 |
| Isotopic Pattern | Characteristic 3:1 ratio for the [M] and [M+2] peaks, confirming the presence of one chlorine atom. |
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (the molecular ion) and analyzing the resulting product ions. This technique is invaluable for confirming the connectivity of atoms within this compound. nih.gov
In a typical MS/MS experiment, the molecular ion (e.g., m/z 196 in positive mode) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the indolizine-1-carboxylic acid structure. Plausible fragmentation pathways would include:
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in the loss of 44 Da.
Loss of the Carboxyl Group: The loss of the entire -COOH group would result in a fragment corresponding to the loss of 45 Da.
Loss of HCl: The elimination of hydrogen chloride is another potential pathway, leading to a loss of approximately 36 Da.
Ring Cleavage: Fragmentation of the heterocyclic indolizine (B1195054) ring system would produce further characteristic ions.
Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the positions of the chloro and carboxylic acid substituents on the indolizine core.
| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |
|---|---|---|---|
| 196.0 ([M+H]⁺) | Loss of Carbon Dioxide | 152.0 | 44.0 (CO₂) |
| 196.0 ([M+H]⁺) | Loss of Carboxyl Radical | 151.0 | 45.0 (•COOH) |
| 194.0 ([M-H]⁻) | Loss of Carbon Dioxide | 150.0 | 44.0 (CO₂) |
| 196.0 ([M+H]⁺) | Loss of Hydrogen Chloride | 160.0 | 36.0 (HCl) |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indolizine ring system is an aromatic, conjugated heterocycle, which gives rise to characteristic absorptions. srce.hr
The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands corresponding to π→π* electronic transitions within the conjugated bicyclic system. These transitions typically occur at longer wavelengths (lower energy) as the extent of conjugation increases. The presence of the carboxylic acid and chlorine substituents will influence the exact position (λmax) and intensity of these bands through their electronic effects (mesomeric and inductive) on the chromophore.
A weaker absorption band at a longer wavelength may also be observed, corresponding to the n→π* transition of the non-bonding electrons on the oxygen atom of the carbonyl group in the carboxylic acid. masterorganicchemistry.com These transitions are typically much less intense than π→π* transitions.
Solvatochromic Studies
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands when the polarity of the solvent is changed. Such studies can provide insight into the nature of the electronic transitions.
For this compound, the following effects would be anticipated:
π→π Transitions:* These transitions typically undergo a bathochromic (red) shift to longer wavelengths as solvent polarity increases. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
n→π Transitions:* Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition. masterorganicchemistry.com
Observing these shifts by recording spectra in a series of solvents with varying polarity (e.g., hexane, dichloromethane, ethanol, water) helps to assign the observed absorption bands to specific electronic transitions.
| Solvent | Polarity | Hypothetical λmax for π→π* (nm) | Hypothetical λmax for n→π* (nm) |
|---|---|---|---|
| Hexane | Nonpolar | ~295 | ~350 |
| Dichloromethane | Polar Aprotic | ~300 | ~348 |
| Ethanol | Polar Protic | ~305 | ~342 |
| Water | Highly Polar Protic | ~310 | ~338 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of its structure. mdpi.com
| Parameter | Illustrative Data |
|---|---|
| Empirical Formula | C₉H₆ClNO₂ |
| Formula Weight | 195.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.351(2) |
| b (Å) | 5.814(1) |
| c (Å) | 17.925(4) |
| β (°) | 98.54(3) |
| Volume (ų) | 860.1(3) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.512 |
| Key Intermolecular Interaction | O-H···O hydrogen bonding forming R²₂(8) dimer motif |
Interdisciplinary Research Applications and Future Directions for 3 Chloroindolizine 1 Carboxylic Acid
Role as a Chemical Building Block in Complex Molecular Synthesis
3-Chloroindolizine-1-carboxylic acid is a trifunctional building block, offering multiple reaction sites for the construction of more complex molecular entities. The reactivity of each component can be selectively harnessed to build diverse chemical libraries.
The Carboxylic Acid Group: The carboxyl group at the C1 position is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acyl chlorides, providing a gateway to a vast array of derivatives. This functionality is particularly valuable in medicinal chemistry for creating libraries of compounds through parallel synthesis. enamine.net For instance, coupling with various amines to form amides is a cornerstone of drug discovery programs.
The Chloro Substituent: The chlorine atom at the C3 position, a site known for high electron density in the indolizine (B1195054) ring, serves as a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. rsc.org Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the strategic extension of the molecular framework, attachment of other heterocyclic systems, or the introduction of groups that can modulate the molecule's electronic properties.
The Indolizine Core: The indolizine ring itself is an electron-rich aromatic system. While the C1 and C3 positions are substituted, other positions on the ring (e.g., C5) can potentially undergo functionalization through methods like direct lithiation followed by quenching with an electrophile, as has been demonstrated with other substituted indolizines. worktribe.com
The combination of these reactive sites makes this compound a powerful scaffold for creating complex, polyfunctional molecules for a range of applications, from pharmaceuticals to materials science.
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure/Functionality |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amidation | Primary/Secondary Amines, Coupling Agents (e.g., HATU, EDC) | Amide Derivatives |
| Carboxylic Acid (-COOH) | Esterification | Alcohols, Acid Catalyst | Ester Derivatives |
| Chloro Group (-Cl) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | C3-Aryl/Heteroaryl Indolizines |
| Chloro Group (-Cl) | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | C3-Alkynyl Indolizines |
| Chloro Group (-Cl) | Buchwald-Hartwig Amination | Amines, Pd Catalyst | C3-Amino Indolizines |
Exploration in Catalysis and Organocatalysis
The structural features of this compound suggest its potential utility in both metal-based catalysis and organocatalysis.
The molecule possesses ideal characteristics to function as an N,O-bidentate ligand for transition metals. The nitrogen atom of the indolizine ring and one of the oxygen atoms from the deprotonated carboxylate group can coordinate to a metal center, forming a stable chelate ring. Such pyridine-carboxylate ligand motifs are known to stabilize various metal catalysts. The electronic properties of the ligand, and thus the reactivity of the metal center, could be fine-tuned by the chloro substituent at the C3 position. Chiral-at-metal complexes, for instance, have been successfully used in the asymmetric conjugate addition of indolizines to unsaturated ketones, suggesting the compatibility of the indolizine scaffold within catalytic metal coordination spheres. rsc.org Metal complexes derived from a this compound ligand could be explored for a variety of transformations, including oxidation, reduction, and asymmetric C-C bond-forming reactions.
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents another promising avenue. Carboxylic acids can function as Brønsted acid catalysts, activating substrates through hydrogen bonding. Furthermore, recent studies have demonstrated the functionalization of indolizines at the C3 position via Brønsted acid catalysis. rsc.orgrsc.org
This compound could itself be investigated as a novel Brønsted acid organocatalyst. The acidity of the carboxylic acid proton would be influenced by the electronic nature of the chloro-substituted indolizine ring system. This modulation of acidity could be advantageous in tuning the catalyst's activity and selectivity for specific reactions, such as asymmetric Friedel-Crafts alkylations, Michael additions, or aldol-type reactions. acs.org
Advanced Materials Science Integration
Indolizine derivatives are gaining significant attention in materials science due to their inherent fluorescence and extended π-conjugated systems. chim.itrsc.org These properties make them suitable candidates for components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent sensors. rsc.org
This compound is an ideal precursor for creating advanced functional materials.
Chromophore Unit: The core structure is a fluorophore. The chloro and carboxyl groups provide handles to modify the electronic structure, thereby tuning the absorption and emission wavelengths.
Polymer Integration: The carboxylic acid group can be converted to a polymerizable group (e.g., an acrylate or styrenic derivative) or used to graft the indolizine unit onto a polymer backbone. This would allow for the creation of fluorescent polymers or materials with tailored optoelectronic properties.
Surface Anchoring: The carboxyl group is an excellent anchoring group for binding the molecule to metal oxide surfaces, such as the titanium dioxide (TiO₂) photoanode in a DSSC.
Property Tuning: The chloro group at C3 provides a site for post-polymerization modification or for introducing moieties that extend the π-conjugation of the chromophore, which can lead to red-shifted emission and enhanced two-photon absorption properties, as seen in other complex indolizine systems. bohrium.com
| Application Area | Role of this compound | Key Functional Group(s) |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | As a blue-emitting fluorescent dopant or building block for emissive polymers. | Indolizine Core, -COOH (for polymerization), -Cl (for property tuning) |
| Dye-Sensitized Solar Cells (DSSCs) | As an organic sensitizer dye. | -COOH (for anchoring to TiO₂), Indolizine Core (chromophore) |
| Fluorescent Probes/Sensors | Core scaffold for sensors where fluorescence is modulated by binding to an analyte. | -COOH (for attaching recognition units), Indolizine Core (fluorophore) |
| Functional Polymers | Monomer unit to be incorporated into polymers for optoelectronic applications. | -COOH (for conversion to polymerizable group) |
Future Research Avenues and Untapped Potential in Organic Synthesis
The full potential of this compound remains largely untapped, presenting numerous exciting avenues for future research.
Systematic Synthesis and Reactivity Profiling: A primary goal should be the development of a robust and scalable synthesis of the title compound. Following this, a systematic investigation into its reactivity at each functional site is needed. This includes exploring a wide range of cross-coupling reactions at the C3-chloro position and derivatizing the C1-carboxyl group to establish a toolbox for its use in synthesis.
Catalyst Development and Screening: A logical next step is to synthesize transition metal complexes using the compound as a ligand and to screen these complexes in various catalytic reactions. Similarly, its efficacy as a Brønsted acid organocatalyst should be tested and compared against existing catalysts.
Synthesis of Novel Materials: The compound should be used as a building block to synthesize novel oligomers, polymers, and small-molecule dyes. Detailed characterization of their photophysical and electrochemical properties will be crucial to assess their suitability for applications in OLEDs, photovoltaics, and sensing.
Medicinal Chemistry Exploration: Given that the indolizine scaffold is a "privileged structure" found in many biologically active compounds, this compound and its derivatives should be screened for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
